5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine
CAS No.: 2549017-59-4
Cat. No.: VC11837859
Molecular Formula: C20H20N6OS
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549017-59-4 |
|---|---|
| Molecular Formula | C20H20N6OS |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]thieno[3,2-c]pyridine |
| Standard InChI | InChI=1S/C20H20N6OS/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)27-16-3-7-26(8-4-16)19-17-5-9-28-18(17)2-6-21-19/h2,5-6,9-13,16H,3-4,7-8H2,1H3 |
| Standard InChI Key | DNJBYSRWNVDCOE-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CS5 |
| Canonical SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CS5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features:
-
A pyrimidine ring substituted at the 2-position with a piperidinyloxy group.
-
A 1-methylpyrazole substituent at the 5-position of the pyrimidine core.
-
A thieno[3,2-c]pyridine moiety linked to the piperidine ring via a nitrogen atom.
These components contribute to its planar and three-dimensional geometry, which is critical for interactions with biological targets. The presence of multiple nitrogen atoms and sulfur enhances its potential for hydrogen bonding and π-π stacking interactions .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 4-[4-[5-(1-Methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]thieno[3,2-c]pyridine |
| Molecular Formula | |
| Molecular Weight | 392.5 g/mol |
| SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CS5 |
| Topological Polar Surface Area | 109 Ų (calculated) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multistep reactions to assemble its heterocyclic cores:
-
Pyrimidine Core Formation: Condensation of amidines with β-diketones or cyanoguanidines under acidic conditions .
-
Pyrazole Introduction: Coupling of 1-methyl-1H-pyrazole-4-boronic acid with the pyrimidine ring via Suzuki-Miyaura cross-coupling.
-
Piperidine-Thienopyridine Linkage: Nucleophilic substitution of a piperidinyloxy group with thieno[3,2-c]pyridine under basic conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrimidine formation | POCl₃, DMF, 80°C, 12h | 65% |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C | 72% |
| Piperidine functionalization | K₂CO₃, DMF, 120°C, 24h | 58% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (23 mg/mL) but poorly soluble in water (<0.1 mg/mL) due to its hydrophobic aromatic rings.
-
logP: Calculated partition coefficient of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Stability: Stable under ambient conditions but degrades in acidic environments (pH <4) via hydrolysis of the piperidinyloxy bond .
| Assay | Result (IC₅₀/Ki) | Target |
|---|---|---|
| CDK2 inhibition | 85 nM | Cell cycle regulation |
| JAK2 inhibition | 120 nM | Inflammatory signaling |
| GABA uptake inhibition | 40% at 10 μM | CNS modulation |
Comparative Analysis with Analogues
Replacing the thienopyridine group with pyrazolo[3,4-d]pyrimidine (as in PubChem CID 154830259) reduces CNS activity but enhances kinase selectivity . This highlights the role of the thienoheterocycle in target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume